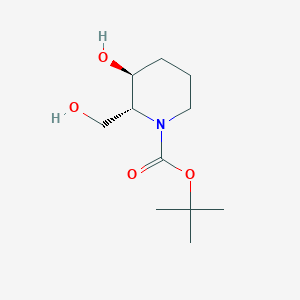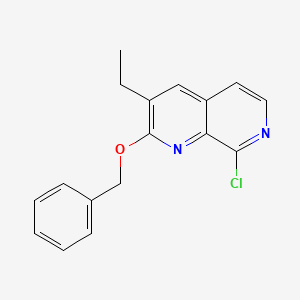
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the eighth position, and an ethyl group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the use of benzyloxy-pyridinium triflate as a reagent for the synthesis of benzyl ethers and esters. This method provides a convenient and effective way to introduce the benzyloxy group under neutral conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.
Major Products Formed
Oxidation: Benzylic alcohols and ketones.
Reduction: Amines and alkyl groups.
Substitution: Nitro and acyl derivatives.
科学研究应用
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit leukotriene A-4 hydrolase or mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Investigated for its pharmacological properties.
Quisqualic acid analogs: Contain similar structural motifs and are used in the development of therapeutic agents.
Uniqueness
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and ethyl groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H15ClN2O |
|---|---|
分子量 |
298.8 g/mol |
IUPAC 名称 |
8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI 键 |
QHJNKANCLWIWEQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
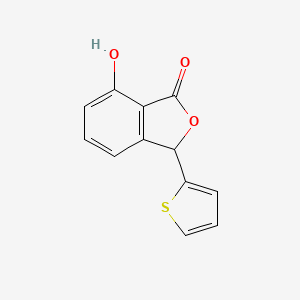
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
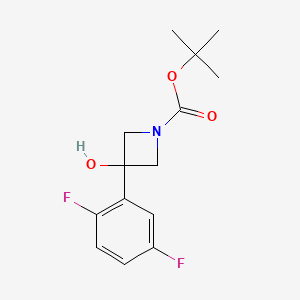
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
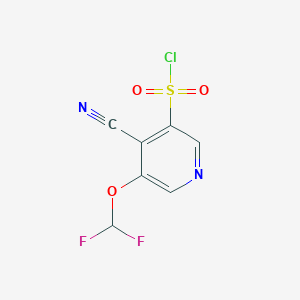


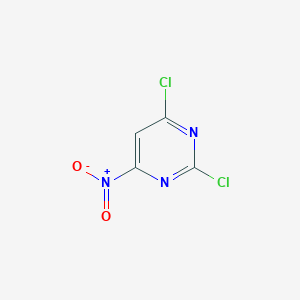
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
